Cas no 81477-94-3 (N-(Diphenylmethylene)glycine tert-butyl ester)

N-(Diphenylmethylene)glycine tert-butyl ester is a protected glycine derivative widely used in peptide synthesis and organic chemistry. Its key advantages include stability under basic conditions and compatibility with various coupling reagents, making it a valuable intermediate for constructing complex peptides. The tert-butyl ester group offers selective deprotection under acidic conditions, while the diphenylmethylene moiety provides robust protection for the amino group, preventing unwanted side reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications, where controlled deprotection and high yields are critical. Its crystalline form ensures ease of handling and storage.
N-(Diphenylmethylene)glycine tert-butyl ester structure
81477-94-3 structure
Product Name:N-(Diphenylmethylene)glycine tert-butyl ester
CAS No:81477-94-3
MF:C19H21NO2
MW:295.37554526329
MDL:MFCD06208301
CID:60343
PubChem ID:688171
Update Time:2025-10-23

N-(Diphenylmethylene)glycine tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-((diphenylmethylene)amino)acetate
    • N-(Diphenylmethylene)glycine tert-butyl ester
    • Diphenylmethylene-glycine t-butyl ester
    • N-(Diphenylmethylene)glycerine tert-butyl ester
    • N-(Diphenylmethylene)glycine, t-Butyl Ester
    • tert-butyl 2-(benzhydrylideneamino)acetate
    • tert-Butyl (Diphenylmethyleneamino)acetate
    • (Diphenylmethyleneamino)acetic Acid tert-Butyl Ester
    • (Benzhydrylideneamino)aceticacid tert-butyl ester
    • 2-[N-(Diphenylmethylene)amino]ethanoic acid tert-butyl ester
    • N-(Diphenylmethylidene)glycinetert-butyl ester
    • N-(diphenylmethylene)glycine 1,1-dimethylethyl ester
    • [(Diphenylmethylene)amino]acetic acid tert-butyl ester
    • tert-Butyl2-(diphenylmethyleneamino)acetate
    • tert-Butyl N-(diphenylmethylene)glycinate
    • (Benzhydrylideneamino)acetic acid tert-butyl ester
    • tert-butyl 2-(diphenylmethyleneamino)acetate
    • N-(Diphenylmethylene)glycinetert-butylester
    • Glycine, N-(diphenylmethylene)-, 1,1-dimethylethyl ester
    • tert-Butyl(diphenylmethyleneamino)acetate
    • N-
    • AM62777
    • N-(diphenylmethylene)glycine t-butyl ester
    • N-diphenylmethyleneglycine t butyl ester
    • (Benzhydrylidene-amino)-acetic acid tert-butyl ester
    • tert-butyl N-(diphenylmethylidene)glycinate
    • J-523166
    • t-butyl 2-(diphenylmethyleneamino)acetate
    • DIPHENYLMETHYLENE GLYCINE T-BUTYL ESTER
    • AC-5708
    • FD1097
    • AS-14721
    • SY017491
    • YSHDPXQDVKNPKA-UHFFFAOYSA-N
    • A19203
    • EN300-126937
    • tert-butyl n(diphenylmethylene)glycinate
    • tert-butylglycine benzophenone imine
    • benzhydrylideneaminoacetic acid t-butyl ester
    • tert-butyl [(diphenylmethylene)amino]acetate
    • HY-Y1778
    • CS-W008874
    • 1,1-dimethylethyl N-(diphenylmethylidene)glycinate
    • BP-12730
    • 81477-94-3
    • N-(Diphenylmethylene)glycine tert-butyl ester, 98%
    • SCHEMBL240725
    • DTXSID00350810
    • tert-butyl(benzhydrylideneamino)acetate
    • FT-0600273
    • N-(Diphenylmethylene)glycine t-butylester
    • AKOS005146357
    • D2322
    • MFCD00134280
    • tert-butyl 2-[(diphenylmethylidene)amino]acetate
    • tert-Butyl 2-(diphenymethyleneamino)acetate
    • Glycine benzophenone imine tert-butyl ester
    • N-(Benzhydrylidene)glycine tert-butyl ester
    • N-(Diphenyl)glycine tert-butyl ester
    • N-(Diphenylmethylidene)glycine tert-butyl ester
    • [[(4-Phenoxyphenyl)sulfonyl]methyl]thiirane; 2-(((4-Phenoxyphenyl)sulfonyl)methyl)thiirane
    • DPM-Gly-OtBu
    • MDL: MFCD06208301
    • Inchi: 1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
    • InChI Key: YSHDPXQDVKNPKA-UHFFFAOYSA-N
    • SMILES: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 295.15700
  • Monoisotopic Mass: 295.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 38.7
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 112.0 to 116.0 deg-C
  • Boiling Point: 377.5℃ at 760 mmHg
  • Water Partition Coefficient: Insoluble in water.
  • Stability/Shelf Life: Moisture Sensitive
  • PSA: 38.66000
  • LogP: 3.86570
  • Solubility: Not determined

N-(Diphenylmethylene)glycine tert-butyl ester Security Information

N-(Diphenylmethylene)glycine tert-butyl ester Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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N-(Diphenylmethylene)glycine tert-butyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis
Fanelli, Roberto; et al, Organic Letters, 2015, 17(18), 4498-4501

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2 h, rt
Reference
Expedient Synthesis of Fmoc-(S)-γ-Fluoroleucine and Late-Stage Fluorination of Peptides
Fanelli, Roberto; et al, Synlett, 2016, 27(9), 1403-1407

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2,6-Lutidine ;  20 min, 120 °C
Reference
Microwave-promoted solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters
Wang, Quan Jun; et al, Chinese Chemical Letters, 2009, 20(12), 1405-1407

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  130 °C
Reference
tert-Butyl N-(diphenylmethylene)glycinate
Shirakawa, Seiji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-3

Production Method 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
Mechanistic Study of Ni and Cu Dual Catalyst for Asymmetric C-C Bond Formation; Asymmetric Coupling of 1,3-Dienes with C-nucleophiles to Construct Vicinal Stereocenters
Xia, Jingzhao; et al, ACS Catalysis, 2021, 11(11), 6643-6655

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  12 h, reflux
Reference
Total synthesis of cryptophycin 3
Danner, Paulami; et al, European Journal of Organic Chemistry, 2005, (2), 317-325

Production Method 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
Reference
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  48 h, rt
Reference
A rapid and highly enantioselective C-11C bond formation of L-[11C]phenylalanine via chiral phase-transfer catalysis
Pekosak, Aleksandra; et al, Organic & Biomolecular Chemistry, 2017, 15(3), 570-575

Production Method 9

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Potassium carbonate Solvents: 2-Pyrrolidone
Reference
Novel cinchona alkaloid derived ammonium salts as phase-transfer catalysts for the asymmetric synthesis of beta-hydroxy alpha-amino acids via aldol reactions and total synthesis of celogentin C
Ma, Bing, 2009, , 70(9),

Production Method 10

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt → reflux; 4 - 6 h, reflux; reflux → rt
2.1 Reagents: Methanol ;  0.5 h, rt
3.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

Production Method 11

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Catalysts: Scandium triflate Solvents: Chlorobenzene ;  rt; 12 h, 90 °C
2.1 Solvents: Dichloromethane ;  6 h, rt
Reference
Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines
Kondo, Yuta; et al, Organic Letters, 2020, 22(1), 120-125

Production Method 12

Reaction Conditions
1.1 Reagents: Methanol ;  0.5 h, rt
2.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  2 h, -40 °C; -40 °C → rt; overnight, rt
2.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium persulfate ,  Nickel sulfate (NiSO4) Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
Reference
A New Total Synthetic Pathway to Cryptophycin-3 and an Analogue as well as an Efficient Approach to the Total Synthesis of the Proteasome Inhibitor Epoxomicin
Danner, Paulami, 2007, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Dimethylacetamide ;  24 h, 55 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Stereoselective synthesis of unsaturated α-amino acids
Fanelli, Roberto; et al, Amino Acids, 2015, 47(6), 1107-1115

Production Method 17

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Catalysts: Scandium triflate Solvents: Chlorobenzene ;  rt; 24 h, 90 °C
1.2 Solvents: Dichloromethane ;  6 h, rt
Reference
Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines
Kondo, Yuta; et al, Organic Letters, 2020, 22(1), 120-125

Production Method 18

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
Reference
A New Total Synthetic Pathway to Cryptophycin-3 and an Analogue as well as an Efficient Approach to the Total Synthesis of the Proteasome Inhibitor Epoxomicin
Danner, Paulami, 2007, , ,

Production Method 19

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Production Method 20

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Toluene
Reference
Synthesis of racemic [3-11C]-labeled alanine, 2-aminobutyric acid, norvaline, norleucine, leucine and phenylalanine and preparation of L-[3-11C]alanine and L-[3-11C]phenylalanine
Antoni, Gunnar; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(2), 125-43

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
2.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  rt
2.1 Solvents: Dichloromethane ;  24 h, rt
Reference
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

N-(Diphenylmethylene)glycine tert-butyl ester Raw materials

N-(Diphenylmethylene)glycine tert-butyl ester Preparation Products

N-(Diphenylmethylene)glycine tert-butyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:81477-94-3)N-(Diphenylmethylene)glycine tert-butyl ester
Order Number:A19203
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:08
Price ($):296.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:81477-94-3)N-二苯亚甲基-甘氨酸叔丁酯
Order Number:LE2621016
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
Price ($):discuss personally
Email:18501500038@163.com

Additional information on N-(Diphenylmethylene)glycine tert-butyl ester

N-(Diphenylmethylene)glycine tert-butyl ester: A Comprehensive Overview

N-(Diphenylmethylene)glycine tert-butyl ester (CAS No. 81477-94-3) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, often abbreviated as DPG-t-Bu, has garnered attention due to its unique structural properties and potential applications in drug design and synthesis. The molecule consists of a glycine backbone with a tert-butyl ester group and a diphenylmethylene substituent, which contributes to its versatile reactivity and biological activity.

Recent studies have highlighted the importance of diphenylmethylene groups in modulating the pharmacokinetic properties of molecules. The tert-butyl ester moiety, on the other hand, plays a crucial role in enhancing the stability and bioavailability of the compound. This combination makes N-(Diphenylmethylene)glycine tert-butyl ester a valuable intermediate in the synthesis of various bioactive compounds, including peptide analogs and enzyme inhibitors.

The synthesis of DPG-t-Bu involves a multi-step process that typically begins with the preparation of glycine tert-butyl ester. This is followed by the introduction of the diphenylmethylene group through a series of coupling reactions. The optimization of these steps has been a focus of recent research, with advancements in catalytic methods and reaction conditions significantly improving yields and purity.

One of the most promising applications of N-(Diphenylmethylene)glycine tert-butyl ester lies in its use as a building block for peptide synthesis. The diphenylmethylene group acts as a protecting group for amino acids, enabling precise control over the reactivity during peptide bond formation. This has led to its widespread adoption in solid-phase synthesis techniques, where it facilitates the construction of complex peptide sequences with high efficiency.

In addition to its role in peptide synthesis, DPG-t-Bu has also been explored for its potential as an enzyme inhibitor. Recent studies have demonstrated that the compound can inhibit certain proteases by binding to their active sites, suggesting its utility in the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

The structural versatility of N-(Diphenylmethylene)glycine tert-butyl ester extends to its ability to participate in various cross-coupling reactions. These reactions are pivotal in constructing biologically active molecules with diverse frameworks, further underscoring the compound's value in medicinal chemistry.

From an analytical standpoint, the characterization of DPG-t-Bu has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability as a reagent in research settings.

In conclusion, N-(Diphenylmethylene)glycine tert-butyl ester (CAS No. 81477-94-3) is a multifaceted compound with significant implications for organic synthesis and drug discovery. Its unique combination of structural features and functional groups positions it as an essential tool for researchers aiming to develop innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81477-94-3)N-(Diphenylmethylene)glycine tert-butyl ester
A19203
Purity:99%
Quantity:500g
Price ($):296.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81477-94-3)N-二苯亚甲基-甘氨酸叔丁酯
LE2621016
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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